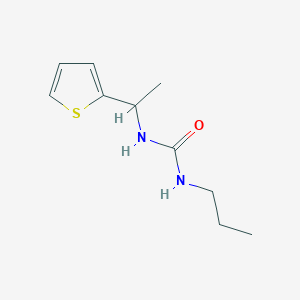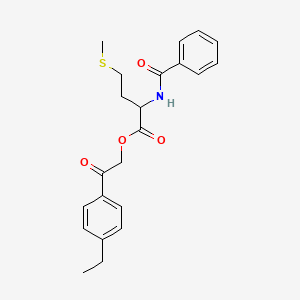
1-Propyl-3-(1-thiophen-2-ylethyl)urea
Vue d'ensemble
Description
1-Propyl-3-(1-thiophen-2-ylethyl)urea is an organic compound that belongs to the class of urea derivatives It features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and a urea moiety, which is a functional group consisting of a carbonyl group flanked by two amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propyl-3-(1-thiophen-2-ylethyl)urea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of 1-thiophen-2-ylethylamine with propyl isocyanate under mild conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: For large-scale production, the synthesis can be adapted to a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propyl-3-(1-thiophen-2-ylethyl)urea undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the urea moiety can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with halogens or other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), electrophilic reagents.
Major Products Formed:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Propyl-3-(1-thiophen-2-ylethyl)amine.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
1-Propyl-3-(1-thiophen-2-ylethyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.
Mécanisme D'action
The mechanism of action of 1-Propyl-3-(1-thiophen-2-ylethyl)urea involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
1-Propyl-3-(p-tolyl)urea: Similar structure but with a tolyl group instead of a thiophene ring.
1-Propyl-3-(o-tolyl)urea: Similar structure but with an ortho-tolyl group.
Thiourea derivatives: Compounds with a sulfur atom replacing the oxygen in the urea moiety.
Uniqueness: 1-Propyl-3-(1-thiophen-2-ylethyl)urea is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activities. The combination of the thiophene ring and the urea moiety makes it a versatile compound with applications in various fields, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
1-propyl-3-(1-thiophen-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-3-6-11-10(13)12-8(2)9-5-4-7-14-9/h4-5,7-8H,3,6H2,1-2H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZXJOCLGLMHIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC(C)C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3973927.png)
![2-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B3973941.png)
![4-[1-(4-methoxybenzoyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3973952.png)
![4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B3973964.png)
![1-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973969.png)
![2,6-dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3973977.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B3973983.png)
![4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide](/img/structure/B3973987.png)
![N-(2-bicyclo[2.2.1]heptanyl)-2-(N-methylsulfonylanilino)propanamide](/img/structure/B3973993.png)
![4-chloro-N-[2-(2-pyrimidinylthio)cyclohexyl]benzenesulfonamide](/img/structure/B3973998.png)

![Oxalic acid;4-pyrrolidin-1-yl-1-[(3,4,5-trimethoxyphenyl)methyl]piperidine](/img/structure/B3974029.png)
![[2-(2,4-dichlorophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate](/img/structure/B3974037.png)
![1-benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3974044.png)
